Clusiacyclol A
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Overview
Description
Clusiacyclol A is a natural product found in Clusia multiflora with data available.
Scientific Research Applications
Cytotoxic Effects on Cancer Cells
Clusiacyclol A, found in the Clusiaceae family, shows potential in cancer treatment. One study focused on a related compound, clusianone, a member of the polycyclic polyprenylated acylphloroglucinol family, which demonstrated cytotoxic effects on the HepG2 hepatocarcinoma cell line through mitochondrial uncoupling. This result suggests that this compound and similar compounds could have anticancer applications (Felippe H Z Reis et al., 2014).
Anti-HIV Activity
This compound and its analogs have been explored for their potential in treating HIV. A structural revision of clusianone and 7-epi-clusianone from Clusia torresii fruits indicated these compounds inhibited HIV infection in cell models. The effectiveness of clusianone derivatives in binding to viral protein gp120 and preventing interaction with cellular receptor CD4 points to a potential role of this compound in anti-HIV treatments (A. Piccinelli et al., 2005).
Potential Anti-Obesity Effects
In the context of obesity, a related compound, betulinic acid from Clusia nemorosa, demonstrated significant results in reducing body weight, abdominal fat accumulation, and altering metabolic parameters in mice fed a high-fat diet. These findings suggest that compounds like this compound could be explored for their anti-obesity properties (Célio L de Melo et al., 2009).
Anti-Inflammatory Properties
This compound might have anti-inflammatory potential, as demonstrated by studies on Clusiaceae family extracts. These extracts showed significant anti-inflammatory activity, which was evidenced by decreased levels of inflammatory mediators and reduced edema in animal models. This points to a potential application of this compound in anti-inflammatory therapies (Mônica Santos de Melo et al., 2014).
Properties
Molecular Formula |
C23H24O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(3,5-dihydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-phenylmethanone |
InChI |
InChI=1S/C23H24O4/c1-22(2)13-9-10-23(3)18(13)19(22)17-15(27-23)11-14(24)16(21(17)26)20(25)12-7-5-4-6-8-12/h4-8,11,13,18-19,24,26H,9-10H2,1-3H3 |
InChI Key |
BQIVXBUAUNSLAJ-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4O)C(=O)C5=CC=CC=C5)O)C)C |
Canonical SMILES |
CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4O)C(=O)C5=CC=CC=C5)O)C)C |
Synonyms |
clusiacyclol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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